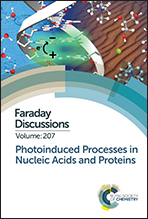The influence of viscosity on the functioning of molecular motors
Faraday Discussions Pub Date: 2009-07-30 DOI: 10.1039/B901841G
Abstract
Light driven molecular motors based on sterically overcrowded
Recommended Literature
- [1] MS-CASPT2 studies on the mechanistic photophysics of tellurium-substituted guanine and cytosine†
- [2] “Bubble-in-bowl” structured metal phosphide@N, P codoped carbon via bio-assisted combustion synthesis for high-performance potassium-ion hybrid capacitors in a wide temperature range†
- [3] The protective potential of a Fraxinus xanthoxyloides ethyl acetate fraction against CCl4-induced oxidative stress in the cardiac tissue of rats
- [4] A transparent projection screen based on plasmonic Ag nanocubes†
- [5] Optimization of gold nanorod arrays for surface enhanced Raman spectroscopy (SERS) detection of atrazine†
- [6] Sensitive SERS detection of oral squamous cell carcinoma-related miRNAs in saliva via a gold nanohexagon array coupled with hybridization chain reaction amplification†
- [7] Efficient perovskite solar cells enabled by large dimensional structured hole transporting materials†
- [8] Energy level diagram of HC(NH2)2PbI3 single crystal evaluated by electrical and optical analyses
- [9] Synthesis of magnetic nanoparticles with immobilized aminophenylboronic acid for selective capture of glycoproteins
- [10] Grow it yourself composites: delignification and hybridisation of lignocellulosic material using animals and fungi

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 10438-96-7
-
CAS no.: 109882-76-0
-
CAS no.: 16478-52-7
-
CAS no.: 10403-00-6
-
CAS no.: 116861-31-5









